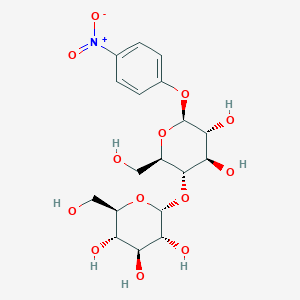

4-Nitrophenyl-beta-D-maltopyranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-YMJSIHPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56846-39-0 | |

| Record name | 4-Nitrophenyl-beta-D-maltopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitrophenyl-β-D-maltopyranoside: Properties, Mechanism, and Assay Protocols

Introduction

4-Nitrophenyl-β-D-maltopyranoside (PNPM) is a specialized carbohydrate derivative essential for enzymatic and biochemical research. As a chromogenic substrate, it is pivotal for the characterization of β-maltosidase and certain α-glucosidase activities. Its utility stems from a straightforward colorimetric reaction where enzymatic hydrolysis releases a yellow-colored product, 4-nitrophenol (PNP), which can be quantified spectrophotometrically. This guide provides a comprehensive overview of PNPM's chemical properties, its mechanism of action in enzymatic assays, detailed protocols for its use, and its applications in research and drug discovery, particularly in the context of metabolic diseases.

Section 1: Physicochemical Properties

4-Nitrophenyl-β-D-maltopyranoside is a white to off-white crystalline powder.[1][2][3] Its core structure consists of a maltose unit (two glucose molecules linked by an α-1,4 glycosidic bond) attached to a 4-nitrophenyl group via a β-glycosidic linkage. This structure is fundamental to its function as an enzyme substrate.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₂₅NO₁₃ | [1][4] |

| Molecular Weight | 463.39 g/mol | [2][4] |

| CAS Number | 56846-39-0 | [1][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Purity | ≥98% (TLC) | [4] |

| Solubility | Water (up to ~50 mg/mL), DMF (~50 mg/mL) | [4] |

| Storage Temperature | -20°C, protect from light | [3][4] |

Section 2: Principle of Action: The Chromogenic Assay

The primary application of 4-Nitrophenyl-β-D-maltopyranoside is in the measurement of specific glycosidase activity. The assay's principle is based on the enzymatic cleavage of the substrate, which leads to a quantifiable color change.

Enzymatic Hydrolysis Certain enzymes, such as β-maltosidase or α-glucosidase, can hydrolyze the glycosidic bond between the maltose and the 4-nitrophenyl group. This reaction yields maltose and 4-nitrophenol (p-nitrophenol, PNP).[5]

Chromogenic Detection While 4-Nitrophenyl-β-D-maltopyranoside itself is colorless, the liberated 4-nitrophenol is a chromophore.[6] Under neutral or acidic conditions, 4-nitrophenol is protonated and appears colorless or pale yellow, with an absorption maximum around 317-319 nm.[7][8][9] However, under alkaline conditions (pH > 7.5), it deprotonates to form the 4-nitrophenolate ion, which is intensely yellow and exhibits a strong absorbance maximum around 400-405 nm.[7][8][10]

The intensity of this yellow color is directly proportional to the concentration of 4-nitrophenol released, which in turn corresponds to the activity of the enzyme.[11] To ensure complete color development for accurate quantification, the reaction is typically stopped by adding a strong base, such as sodium carbonate or sodium hydroxide, to raise the pH above 9.2.[6][10]

Caption: Enzymatic hydrolysis of PNPM and subsequent chromogenic detection.

Section 3: Standard Protocol for α-Glucosidase Activity Assay

This protocol provides a robust method for measuring α-glucosidase activity in a 96-well microplate format, suitable for enzyme characterization and inhibitor screening.

1. Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve a pH of 6.8.[12][13] This pH is often optimal for enzymes like yeast α-glucosidase.[14][15]

-

α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in cold phosphate buffer.[13] Prepare this solution fresh just before the assay to ensure maximal activity.

-

Substrate Solution (5 mM PNPM): Dissolve 4-Nitrophenyl-β-D-maltopyranoside in phosphate buffer. Gentle warming may be required for complete dissolution.

-

Stop Solution (0.1 M Sodium Carbonate, Na₂CO₃): Dissolve sodium carbonate in deionized water.[12][13] This solution will terminate the enzymatic reaction and induce the color change of the 4-nitrophenol product.[6]

-

Test Compound/Inhibitor Solutions: Dissolve test compounds (and a positive control like Acarbose) in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to the desired concentrations.[12][16]

2. Assay Procedure

Caption: Standard experimental workflow for an α-glucosidase inhibition assay.

-

Step 1: Plate Setup: In a 96-well microplate, set up the following wells:

-

Blank (No Enzyme): Add buffer, substrate, and stop solution. This corrects for any non-enzymatic hydrolysis of the substrate.[17]

-

Negative Control (100% Activity): Add buffer (with solvent if applicable) and the enzyme solution.

-

Test Wells: Add the test compound/inhibitor solutions and the enzyme solution.

-

-

Step 2: Pre-incubation: Add the α-glucosidase solution to the Negative Control and Test Wells. Gently mix and pre-incubate the plate at 37°C for 10-15 minutes. This allows any inhibitors to bind to the enzyme before the substrate is introduced.[11][12]

-

Step 3: Reaction Initiation: Add the PNPM substrate solution to all wells to start the reaction.[13]

-

Step 4: Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 20-30 minutes).[17][18] This duration should be optimized to ensure the reaction proceeds within the linear range.

-

Step 5: Reaction Termination: Add the sodium carbonate stop solution to all wells.[18] A yellow color should develop in wells with enzyme activity.

-

Step 6: Measurement: Read the absorbance of each well at 405 nm using a microplate reader.[13][19]

3. Data Analysis The percentage of enzyme inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Negative Control)] x 100

The IC₅₀ value (the concentration of an inhibitor that reduces enzyme activity by 50%) can then be determined by plotting the % inhibition against a range of inhibitor concentrations.[16]

Section 4: Applications in Research and Drug Discovery

-

Enzyme Kinetics: PNPM is used to determine key kinetic parameters of enzymes, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insights into enzyme efficiency and substrate affinity.[17]

-

High-Throughput Screening (HTS): The colorimetric nature and adaptability to microplate formats make PNPM-based assays ideal for HTS of large compound libraries to identify potential α-glucosidase inhibitors.[11]

-

Drug Discovery for Diabetes: α-Glucosidase inhibitors are an established therapeutic class for managing type 2 diabetes.[11][12] They work by delaying carbohydrate digestion, which reduces the rate of glucose absorption and lowers postprandial blood glucose levels.[16] Assays using PNPM are a primary tool for discovering and characterizing new drug candidates in this area.

Section 5: Handling and Storage

Safety Precautions:

-

Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound.[4][20]

-

Avoid inhalation of the powder by working in a well-ventilated area.[20]

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water.[20][21]

Storage and Stability:

-

4-Nitrophenyl-β-D-maltopyranoside should be stored at -20°C in a dry, dark environment to prevent degradation.[3][4] The compound can be hygroscopic (tending to absorb moisture from the air).[21][22]

-

Solutions should be prepared fresh for optimal performance.[14][15]

Conclusion

4-Nitrophenyl-β-D-maltopyranoside is a reliable and indispensable tool for researchers in biochemistry and pharmacology. Its well-defined chemical properties and straightforward chromogenic mechanism provide a simple yet powerful system for quantifying glycosidase activity. The robustness of assays utilizing this substrate ensures its continued importance in fundamental enzyme research and as a critical component in the high-throughput screening pipelines for discovering novel therapeutics, particularly for metabolic disorders like type 2 diabetes.

References

- 1. 4-Nitrophenyl-beta-D-maltopyranoside [gbiosciences.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. goldbio.com [goldbio.com]

- 4. 4-Nitrophenyl b- D -maltoside b-maltosidase substrate 56846-39-0 [sigmaaldrich.com]

- 5. chemsynlab.com [chemsynlab.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. protocols.io [protocols.io]

- 19. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 4-Nitrophenyl-β-D-maltopyranoside in Enzymology and Drug Discovery

This guide provides an in-depth technical exploration of 4-Nitrophenyl-β-D-maltopyranoside, a critical tool for researchers, biochemists, and drug development professionals. We will move beyond simple definitions to explore the mechanistic underpinnings of its application, provide field-tested experimental protocols, and offer insights into data interpretation and troubleshooting. The focus is on empowering researchers to leverage this chromogenic substrate with precision and confidence in their experimental designs.

The Core Principle: A Chromogenic Reporter for Enzymatic Activity

4-Nitrophenyl-β-D-maltopyranoside (PNPM) is a synthetic carbohydrate derivative designed for the specific purpose of assaying glycosidase activity.[1] Its utility is rooted in its identity as a chromogenic substrate . In its intact form, PNPM is colorless. However, upon enzymatic cleavage of the β-glycosidic bond linking the maltose moiety to the 4-nitrophenyl group, it releases 4-nitrophenol (p-nitrophenol).[2][3]

Under alkaline conditions (typically pH > 9), 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 400-410 nm.[1][4] The intensity of this color is directly proportional to the concentration of 4-nitrophenol, which, in turn, is a direct measure of the enzyme's catalytic activity. This elegant principle allows for a simple, sensitive, and continuous or endpoint spectrophotometric assay.[1]

The fundamental reaction is as follows:

4-Nitrophenyl-β-D-maltopyranoside (Colorless) + H₂O ---(Glycosidase)---> Maltose + 4-Nitrophenol (Yellow at alkaline pH)

Diagram: Enzymatic Hydrolysis of PNPM

The following diagram illustrates the enzymatic cleavage of 4-Nitrophenyl-β-D-maltopyranoside, leading to the release of the chromogenic product, 4-nitrophenol.

Caption: Enzymatic hydrolysis of PNPM by a glycosidase.

Applications in Scientific Research

PNPM is not merely a laboratory reagent but a versatile tool that unlocks critical insights in several research domains. Its primary applications are centered on the study of carbohydrate-active enzymes.

Enzyme Identification and Characterization

PNPM serves as a substrate for various glycosidases, including β-maltosidase and amyloglucosidase.[2][4] Its use allows for the rapid screening of biological samples (e.g., cell lysates, microbial cultures, purified fractions) for the presence of enzymes capable of hydrolyzing terminal β-glycosidic linkages on maltose structures.

Expert Insight: It is crucial to understand enzyme specificity. While the name "maltopyranoside" implies a maltose unit, the "β" designation refers to the anomeric configuration of the bond linking the sugar to the nitrophenyl group. Therefore, PNPM is primarily a substrate for β-glycosidases. Confusion can arise with substrates like 4-Nitrophenyl-α-D-maltoside, which would be cleaved by α-glycosidases. Researchers must select the correct anomer for their target enzyme.

High-Throughput Screening (HTS) for Drug Discovery

In the context of drug development, PNPM and related substrates are invaluable for screening potential enzyme inhibitors. For instance, α-glucosidase inhibitors are an important class of drugs for managing type 2 diabetes.[1] While PNPM itself is a β-linked substrate, analogous α-linked substrates like 4-Nitrophenyl-α-D-glucopyranoside are widely used for this purpose.[5][6] The principle remains the same: a potential inhibitor is added to the enzyme-substrate reaction, and a reduction in the yellow color formation indicates inhibitory activity. The simplicity and robustness of this assay make it highly amenable to the high-throughput formats required in modern drug discovery.[7]

Elucidation of Enzyme Kinetics

The continuous nature of the assay allows for the detailed study of enzyme kinetics. By measuring the initial reaction velocity (V₀) at various substrate (PNPM) concentrations, researchers can determine key Michaelis-Menten parameters:

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ). It is an inverse measure of the substrate's affinity for the enzyme.

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are fundamental for comparing the efficiency of different enzymes or the effect of mutations on catalytic activity.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating by incorporating essential controls. Adherence to these steps ensures reproducibility and data integrity.

Protocol 1: Standard Assay for Glycosidase Activity

This protocol provides a framework for determining the activity of a glycosidase in a given sample.

A. Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 6.8. The optimal pH can vary depending on the specific enzyme and should be optimized accordingly.

-

Substrate Stock Solution: Prepare a 10 mM solution of 4-Nitrophenyl-β-D-maltopyranoside in the Assay Buffer. Gentle warming may be required for complete dissolution. Store protected from light at -20°C.[3]

-

Enzyme Solution: Dilute the enzyme sample (e.g., purified protein, cell extract) in cold Assay Buffer to a concentration that produces a linear rate of absorbance change over time. This requires preliminary optimization experiments.

-

Stop Solution: Prepare a 1 M solution of sodium carbonate (Na₂CO₃). This solution will terminate the reaction and maximize the color of the 4-nitrophenol product.

B. Assay Procedure (96-well plate format):

-

Setup: In triplicate wells of a clear, flat-bottom 96-well microplate, add the following:

-

Test Wells: 50 µL of Assay Buffer + 25 µL of Enzyme Solution.

-

Substrate Blank Wells: 75 µL of Assay Buffer (no enzyme). This control accounts for any spontaneous substrate hydrolysis.

-

Enzyme Blank Wells: 50 µL of Assay Buffer + 25 µL of Enzyme Solution (will be stopped at time zero). This control corrects for any background absorbance from the enzyme sample.

-

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Reaction Initiation: Add 25 µL of the 10 mM PNPM substrate solution to all wells to start the reaction. The final volume is 100 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes). The incubation time must be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ Stop Solution to all wells.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

C. Data Analysis:

-

Corrected Absorbance: Calculate the average absorbance for each condition and subtract the absorbance of the Substrate Blank from the Test wells.

-

Corrected Absorbance = Absorbance (Test) - Absorbance (Substrate Blank)

-

-

Calculation of Activity: Use the Beer-Lambert law (A = εcl) to calculate the concentration of p-nitrophenol produced. The molar extinction coefficient (ε) for p-nitrophenol under these conditions is a known constant that should be verified from literature or experimentally determined. Activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 2: Workflow for IC₅₀ Determination of an Enzyme Inhibitor

This workflow is essential for quantifying the potency of a potential drug candidate.

Diagram: IC₅₀ Determination Workflow

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

A. Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in the Assay Buffer. A typical range might span from 1 nM to 100 µM.

-

Assay Setup: For each inhibitor concentration, add reagents to triplicate wells:

-

25 µL of Assay Buffer

-

25 µL of Inhibitor solution (or buffer for the 0% inhibition control)

-

25 µL of Enzyme Solution

-

-

Controls: Prepare two essential controls:

-

100% Activity Control (No Inhibitor): 25 µL Assay Buffer, 25 µL Buffer (instead of inhibitor), 25 µL Enzyme.

-

0% Activity Control (Blank): 50 µL Assay Buffer, 25 µL Buffer, no enzyme.

-

-

Execution: Follow steps B2 through B6 from Protocol 1.

B. Data Analysis:

-

Calculate Percent Inhibition:

-

Percent Inhibition = [1 - (Absorbance_Inhibitor - Absorbance_Blank) / (Absorbance_NoInhibitor - Absorbance_Blank)] * 100

-

-

Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (four-parameter logistic model). The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.

Quantitative Data Summary

The following table provides an example of data that might be generated during an IC₅₀ determination experiment.

| Inhibitor Conc. (nM) | log[Inhibitor] | Avg. Absorbance (405 nm) | % Inhibition |

| 0 (No Inhibitor) | - | 1.250 | 0.0% |

| 1 | 0 | 1.245 | 0.4% |

| 10 | 1 | 1.120 | 11.3% |

| 50 | 1.7 | 0.855 | 34.3% |

| 100 | 2 | 0.680 | 49.6% |

| 500 | 2.7 | 0.240 | 87.8% |

| 1000 | 3 | 0.155 | 95.2% |

| Blank (No Enzyme) | - | 0.100 | - |

Technical Considerations and Trustworthiness

-

Substrate Stability: PNPM solutions can be susceptible to slow, spontaneous hydrolysis, especially at non-neutral pH or elevated temperatures.[1] It is essential to always include a substrate blank (no enzyme) to correct for this.[6] Store stock solutions frozen and protected from light.[2][3]

-

pH Sensitivity: The color of 4-nitrophenol is highly pH-dependent.[8] Using a stop solution with a high buffering capacity (like 1 M Na₂CO₃) ensures that the final pH is consistent across all wells, leading to reliable absorbance readings.

-

Linear Range: For any new enzyme or experimental condition, it is critical to perform time-course and enzyme-concentration experiments to ensure the assay is being conducted within the linear range, where product formation is proportional to time and enzyme concentration.

-

Interference: Compounds in crude biological samples can interfere with the assay by absorbing at 405 nm or by directly inhibiting the enzyme. Appropriate controls, such as a sample blank without the PNPM substrate, are necessary to identify and correct for such interference.

By understanding the core principles, leveraging robust protocols, and being mindful of potential pitfalls, researchers can effectively utilize 4-Nitrophenyl-β-D-maltopyranoside as a powerful tool to advance our knowledge of enzymology and accelerate the discovery of new therapeutics.

References

- 1. 56846-39-0, 4-Nitrophenyl β-D-maltopyranoside, CAS: 56846-39-0 [chemsynlab.com]

- 2. 4-Nitrophenyl-beta-D-maltopyranoside [gbiosciences.com]

- 3. goldbio.com [goldbio.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 4-Nitrophenyl-a-D-glucopyranoside [himedialabs.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Evaluation of alpha-amylase assays with 4-nitrophenyl-alpha-oligosaccharides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Nitrophenyl-β-D-maltopyranoside in Aqueous and Organic Media

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Nitrophenyl-β-D-maltopyranoside (PNPM) is a chromogenic substrate indispensable for the sensitive detection of β-maltosidase and other related glycoside hydrolase activities.[1] Its utility in high-throughput screening and kinetic assays hinges on a clear understanding of its behavior in solution, particularly in commonly used solvents such as water and dimethyl sulfoxide (DMSO). The solubility of PNPM directly impacts assay performance, influencing factors from substrate availability to the potential for compound precipitation, which can confound results. This guide provides a comprehensive overview of the solubility characteristics of 4-Nitrophenyl-β-D-maltopyranoside, offering both field-proven insights and detailed experimental protocols to empower researchers in the design and execution of robust and reliable enzymatic assays.

Core Physicochemical Properties of 4-Nitrophenyl-β-D-maltopyranoside

A foundational understanding of the physicochemical properties of 4-Nitrophenyl-β-D-maltopyranoside is crucial for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [2] |

| Molecular Weight | 463.39 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 170-175 °C | [2] |

Solubility Profile: A Quantitative Overview

The solubility of 4-Nitrophenyl-β-D-maltopyranoside is a critical parameter for the preparation of stock solutions and the design of enzymatic assays. The following table summarizes the available quantitative data.

| Solvent | Solubility | Temperature | Notes | Source |

| Water | 19.60-20.40 mg/mL | Not Specified | Clear, colorless to light yellow solution. | [3] |

| Dimethyl Sulfoxide (DMSO) | Estimated: 10-50 mg/mL | Not Specified | While a specific value for PNPM is not readily available, data from analogous 4-nitrophenyl glycosides suggest a solubility in this range.[4][5] Sonication may be recommended to aid dissolution.[4] | N/A |

It is important to note that the solubility of many organic compounds, including nitrophenyl glycosides, can be influenced by temperature. For aqueous solutions, warming can often increase the rate of dissolution and the saturation point.[6][7]

Factors Influencing Solubility

The solubility of 4-Nitrophenyl-β-D-maltopyranoside is not an intrinsic constant but is influenced by several external factors that researchers must consider.

-

Temperature: As with most solid solutes, the solubility of PNPM in water is expected to increase with temperature. This is a critical consideration when preparing concentrated stock solutions. However, researchers should be mindful of the potential for thermal degradation of the compound with prolonged exposure to high temperatures.

-

pH: The pH of the aqueous solution can influence the stability of the glycosidic bond in 4-nitrophenyl glycosides. While generally stable in neutral and slightly acidic solutions, they can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][8] This degradation can affect the apparent solubility and the integrity of the substrate in an assay.

-

Purity of the Compound: The presence of impurities can affect the solubility of the target compound. It is always recommended to use high-purity PNPM for reproducible results.

-

Solvent Purity: The presence of water in organic solvents like DMSO can impact the solubility of dissolved compounds. Using anhydrous DMSO is recommended for the preparation of high-concentration stock solutions to avoid potential precipitation upon storage.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chromogenic substrate like 4-Nitrophenyl-β-D-maltopyranoside.

Caption: A generalized workflow for determining the solubility of a compound.

Detailed Experimental Protocol for Solubility Determination

This protocol provides a step-by-step method for determining the solubility of 4-Nitrophenyl-β-D-maltopyranoside in a given solvent.

Materials:

-

4-Nitrophenyl-β-D-maltopyranoside (high purity)

-

Solvent of interest (e.g., deionized water, anhydrous DMSO)

-

Analytical balance

-

Vortex mixer

-

Sonicator bath

-

Thermostatically controlled water bath or incubator

-

Microcentrifuge

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of 4-Nitrophenyl-β-D-maltopyranoside (e.g., 30 mg for water, 60 mg for DMSO) into a series of clear glass vials.

-

Add a precise volume of the solvent (e.g., 1.0 mL) to each vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a thermostatically controlled environment (e.g., 25 °C water bath) and agitate (e.g., using a vortex mixer or orbital shaker) for a defined period (e.g., 24 hours) to ensure equilibrium is reached. This extended mixing time is crucial for obtaining an accurate measurement of thermodynamic solubility.

-

For DMSO, sonication can be used initially to break up any aggregates.[4]

-

-

Separation of Undissolved Solid:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the absorbance maximum of 4-Nitrophenyl-β-D-maltopyranoside (around 300-320 nm in neutral solutions).

-

Separately, prepare a standard curve of known concentrations of 4-Nitrophenyl-β-D-maltopyranoside in the same solvent.

-

Calculate the concentration of the saturated solution by comparing the absorbance of the diluted supernatant to the standard curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL and molarity (M).

-

Always report the temperature at which the solubility was determined.

-

Practical Recommendations for Laboratory Use

-

Stock Solution Preparation: For aqueous assays, it is often practical to prepare a concentrated stock solution of 4-Nitrophenyl-β-D-maltopyranoside in DMSO. This stock can then be diluted into the aqueous assay buffer to the final working concentration. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid effects on enzyme activity.[9]

-

Warming Solutions: When preparing aqueous solutions of PNPM, gentle warming (e.g., to 37°C) can aid in dissolution.[9] Avoid excessive or prolonged heating to prevent degradation.

-

Fresh Preparations: It is recommended to prepare fresh aqueous solutions of 4-Nitrophenyl-β-D-maltopyranoside for each experiment to ensure consistency and avoid potential issues with stability over time.

-

Visual Inspection: Before use in an assay, always visually inspect the substrate solution for any signs of precipitation. If precipitation is observed, the solution should be warmed and mixed until it becomes clear.

Chemical Structure and Solubility

The chemical structure of 4-Nitrophenyl-β-D-maltopyranoside provides insights into its solubility characteristics. The presence of multiple hydroxyl groups on the maltose moiety contributes to its solubility in polar solvents like water through hydrogen bonding. The 4-nitrophenyl group, while providing the chromogenic property, is more hydrophobic and contributes to its solubility in organic solvents like DMSO.

Caption: Key functional groups of 4-Nitrophenyl-β-D-maltopyranoside influencing solubility.

Conclusion

A thorough understanding of the solubility of 4-Nitrophenyl-β-D-maltopyranoside in both water and DMSO is fundamental for its effective use in enzymatic assays. While a precise solubility value in DMSO remains to be definitively published, the data from analogous compounds and the general understanding of its chemical structure provide a strong basis for its practical application. By following the detailed protocols and considering the factors that influence solubility, researchers can prepare reliable substrate solutions, leading to more accurate and reproducible experimental outcomes. This guide serves as a valuable resource for scientists and professionals in drug development, enabling them to navigate the nuances of working with this important chromogenic substrate.

References

- 1. goldbio.com [goldbio.com]

- 2. chemsynlab.com [chemsynlab.com]

- 3. What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? : Megazyme [support.megazyme.com]

- 4. 4-Nitrophenyl α-D-galactopyranoside | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 4-Nitrophenyl-beta-D-glucopyranoside, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Enzymatic hydrolysis of 4-Nitrophenyl-beta-D-maltopyranoside

<-3a _2f_br>## An In-Depth Technical Guide to the Enzymatic Hydrolysis of 4-Nitrophenyl-β-D-maltopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic hydrolysis of 4-Nitrophenyl-β-D-maltopyranoside (pNPM) is a cornerstone reaction in carbohydrate research and the screening of α-glucosidase inhibitors. This chromogenic substrate provides a simple and reliable method for determining enzyme activity through the spectrophotometric quantification of the released 4-nitrophenol. This guide offers a comprehensive overview of the reaction mechanism, kinetics, and a detailed, self-validating protocol for its application in a laboratory setting. By understanding the underlying principles and causal relationships in this assay, researchers can ensure data integrity and accelerate their drug discovery and development efforts, particularly in the context of metabolic diseases like type 2 diabetes.

Introduction: The Significance of α-Glucosidase and its Chromogenic Substrate

α-Glucosidases are exoglycosidases that catalyze the hydrolysis of the terminal, non-reducing α-1,4-linked glucose residues of various carbohydrate substrates.[1] In humans, these enzymes are found in the brush border of the small intestine and play a crucial role in the final step of carbohydrate digestion, breaking down oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[2] The inhibition of α-glucosidase is a well-established therapeutic strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors effectively reduce postprandial hyperglycemia, a major contributor to diabetic complications.[3][4]

The synthetic substrate, 4-Nitrophenyl-β-D-maltopyranoside, is structurally analogous to natural substrates. The key feature of pNPM is the 4-nitrophenyl group, which, upon enzymatic cleavage, releases 4-nitrophenol (pNP). In an alkaline solution, pNP forms a yellow-colored 4-nitrophenolate ion, which can be readily quantified by measuring its absorbance at 400-405 nm.[5][6] This colorimetric assay provides a straightforward and high-throughput method for studying α-glucosidase activity and screening for potential inhibitors.[7]

The Reaction Mechanism: A Step-by-Step Breakdown

The enzymatic hydrolysis of 4-Nitrophenyl-β-D-maltopyranoside by α-glucosidase proceeds via a double displacement mechanism, a common catalytic strategy for retaining glycosidases. This mechanism involves two key acidic residues in the enzyme's active site: a nucleophile and an acid/base catalyst.[5]

The process can be broken down into two main steps:

-

Glycosylation: The catalytic nucleophile (typically an aspartate or glutamate residue) attacks the anomeric carbon of the maltopyranoside. Concurrently, the acid/base catalyst protonates the glycosidic oxygen, facilitating the departure of the 4-nitrophenolate leaving group. This results in the formation of a covalent glycosyl-enzyme intermediate.[5]

-

Deglycosylation: A water molecule, activated by the now deprotonated acid/base catalyst, acts as a nucleophile and attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing β-D-maltose and regenerating the free enzyme for the next catalytic cycle.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PNPG (para-nitrophenyl glucopyranoside): Significance and symbolism [wisdomlib.org]

- 7. benchchem.com [benchchem.com]

The Versatility of 4-Nitrophenyl-β-D-maltopyranoside: A Chromogenic Key to Unlocking Enzyme Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Chromogenic Substrate

In the intricate world of biochemical research and drug discovery, the ability to accurately and efficiently measure enzyme activity is paramount. 4-Nitrophenyl-β-D-maltopyranoside (PNPM) has emerged as a powerful tool in this endeavor, serving as a versatile chromogenic substrate for a variety of glycosidase enzymes. Its utility lies in a simple yet elegant principle: enzymatic cleavage of the colorless PNPM molecule releases 4-nitrophenol (p-nitrophenol), a vibrant yellow compound that can be readily quantified using spectrophotometry.[1] This direct correlation between color intensity and enzyme activity provides a robust and accessible method for studying enzyme kinetics, screening for potential inhibitors, and developing diagnostic assays.

This technical guide provides a comprehensive overview of the applications of 4-Nitrophenyl-β-D-maltopyranoside, offering insights into the causality behind experimental choices, detailed protocols for key assays, and a comparative analysis of its utility in various research and development settings.

Core Principle: The Enzymatic Hydrolysis of 4-Nitrophenyl-β-D-maltopyranoside

4-Nitrophenyl-β-D-maltopyranoside is an analog of maltose, a disaccharide composed of two α-glucose units. In PNPM, one of the glucose units is replaced by a 4-nitrophenyl group linked via a β-glycosidic bond.[2] This synthetic modification is the key to its function as a chromogenic substrate.

Certain glycosidase enzymes, such as β-maltosidase and amyloglucosidase, can recognize and bind to the maltopyranoside portion of the PNPM molecule. The enzyme then catalyzes the hydrolysis of the β-glycosidic bond, liberating the 4-nitrophenyl group as 4-nitrophenol.[3][4] Under alkaline conditions, 4-nitrophenol is ionized to the 4-nitrophenolate ion, which exhibits a strong absorbance at approximately 405 nm, resulting in a distinct yellow color.[5] The intensity of this color is directly proportional to the amount of 4-nitrophenol produced, which in turn is a direct measure of the enzyme's catalytic activity.

Caption: Enzymatic cleavage of 4-Nitrophenyl-β-D-maltopyranoside.

Key Applications of 4-Nitrophenyl-β-D-maltopyranoside

The unique properties of PNPM make it a valuable tool in a range of scientific applications, from fundamental enzyme characterization to high-throughput drug screening and clinical diagnostics.

Enzyme Activity Assays and Kinetic Studies

A primary application of PNPM is in the straightforward determination of glycosidase activity. By measuring the rate of 4-nitrophenol formation, researchers can quantify the catalytic efficiency of an enzyme. This is fundamental for enzyme purification, characterization, and understanding its biological role.

Furthermore, by varying the concentration of PNPM and measuring the initial reaction velocities, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.[6] The Km value reflects the substrate concentration at which the enzyme operates at half of its maximum velocity and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[6]

Table 1: Representative Kinetic Parameters for Enzymes with p-Nitrophenyl Glycoside Substrates

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |

|---|---|---|---|---|

| α-Glucosidase (Saccharomyces cerevisiae) | p-Nitrophenyl-α-D-glucopyranoside | 0.73 | - | [7] |

| β-Glucosidase (Aspergillus niger) | p-Nitrophenyl-β-D-glucopyranoside | Varies | Varies | [8] |

| Neutral α-Glucosidase (Human Seminal Plasma) | p-Nitrophenyl-α-D-glucopyranoside | 4.604 ± 0.63 | - | [9] |

| β-Galactosidase (Aspergillus oryzae) | o-Nitrophenyl-β-D-galactopyranoside | 0.800 | 0.0864 (A/min) | [10] |

High-Throughput Screening for Enzyme Inhibitors in Drug Discovery

The search for novel therapeutic agents often involves screening large libraries of chemical compounds for their ability to inhibit the activity of a specific enzyme. The simplicity and robustness of the PNPM-based assay make it highly suitable for high-throughput screening (HTS).[5] The assay can be readily adapted to a 96-well or 384-well plate format, allowing for the rapid and simultaneous testing of thousands of potential inhibitors.

In a typical HTS setup, the enzyme, PNPM, and a test compound are incubated together. A reduction in the intensity of the yellow color compared to a control reaction without the inhibitor indicates that the compound is inhibiting the enzyme's activity. This allows for the rapid identification of "hits" that can then be further investigated and optimized to develop new drugs. For example, inhibitors of α-glucosidase are a key therapeutic target for the management of type 2 diabetes.[5]

Caption: A typical workflow for high-throughput screening of enzyme inhibitors.

Diagnostic Applications

PNPM and related p-nitrophenyl glycosides have also found utility in clinical diagnostics. For instance, a coupled enzyme assay using 4-nitrophenyl-β-D-maltoside can be used to determine the activity of neutral α-glucosidase in human urine and seminal plasma.[9] Low levels of this enzyme can be indicative of certain medical conditions, such as epididymal obstruction. In this assay, the neutral α-glucosidase first cleaves the PNPM, and a second enzyme, β-glucosidase, is used as an auxiliary enzyme to ensure the complete release of 4-nitrophenol for accurate quantification.

Furthermore, derivatives of PNPM with longer oligosaccharide chains are used in routine clinical assays for the determination of α-amylase activity in serum and urine, which is a key diagnostic marker for pancreatitis.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments utilizing 4-Nitrophenyl-β-D-maltopyranoside and its analogs.

Protocol 1: Amyloglucosidase Activity Assay

This protocol is adapted from a method for measuring amyloglucosidase activity using p-nitrophenyl-β-maltoside in the presence of a thermostable β-glucosidase.[12]

Materials:

-

4-Nitrophenyl-β-D-maltopyranoside (PNPM)

-

Thermostable β-glucosidase

-

100 mM Sodium acetate buffer, pH 4.5

-

Amyloglucosidase enzyme solution

-

2% (w/v) Tris base buffer, pH ~8.5

-

Spectrophotometer or microplate reader capable of measuring absorbance at 400 nm

-

Water bath or incubator at 40°C

Procedure:

-

Substrate Solution Preparation: Prepare a solution of 4 mM PNPM containing 5 U/mL of thermostable β-glucosidase in distilled water.

-

Enzyme Dilution: Prepare a suitable dilution of the amyloglucosidase enzyme solution in 100 mM sodium acetate buffer (pH 4.5).

-

Pre-incubation: Pre-equilibrate the substrate solution and the diluted enzyme solution at 40°C for 5 minutes.

-

Reaction Initiation: To 0.2 mL of the pre-equilibrated substrate solution, add 0.2 mL of the pre-equilibrated diluted enzyme solution. Mix well.

-

Incubation: Incubate the reaction mixture at 40°C for exactly 10 minutes.

-

Reaction Termination: Stop the reaction by adding 3.0 mL of 2% Tris base buffer (pH ~8.5) and mix vigorously.

-

Absorbance Measurement: Measure the absorbance of the solution at 400 nm against a reagent blank. The reagent blank is prepared by adding the Tris base buffer to the substrate solution before the addition of the enzyme.

-

Calculation of Activity: The amyloglucosidase activity (in Units/mL) can be calculated using the Beer-Lambert law, taking into account the extinction coefficient of 4-nitrophenol, the reaction volume, and the dilution factor. One unit of activity is defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the defined assay conditions.

Protocol 2: High-Throughput Screening of α-Glucosidase Inhibitors

This protocol is a general guide for screening α-glucosidase inhibitors using a p-nitrophenyl glycoside substrate and can be adapted for 4-Nitrophenyl-β-D-maltopyranoside with an appropriate β-glycosidase.[5][13]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

4-Nitrophenyl-α-D-glucopyranoside (pNPG) or a suitable β-glycoside substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Acarbose)

-

Stop solution (e.g., 0.1 M Sodium Carbonate, Na₂CO₃)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of α-glucosidase in phosphate buffer.

-

Prepare a working solution of the p-nitrophenyl glycoside substrate in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control in the appropriate buffer. Ensure the final solvent concentration is consistent across all wells and does not affect enzyme activity.

-

-

Assay Setup in a 96-well Plate:

-

Test wells: Add a specific volume of the test compound solution and the α-glucosidase solution.

-

Positive control wells: Add the positive control inhibitor solution and the α-glucosidase solution.

-

Negative control (100% activity) wells: Add the vehicle (solvent) and the α-glucosidase solution.

-

Blank wells: Add buffer in place of the enzyme solution to account for any non-enzymatic hydrolysis of the substrate.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the p-nitrophenyl glycoside substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the absorbance of the negative control is within the linear range of the microplate reader.

-

Reaction Termination: Stop the reaction by adding the stop solution to all wells.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [ (Absorbance of Negative Control - Absorbance of Test Well) / Absorbance of Negative Control ] x 100

Advantages and Limitations

While 4-Nitrophenyl-β-D-maltopyranoside and its analogs offer significant advantages, it is also important to be aware of their limitations.

Advantages:

-

Simplicity and Cost-Effectiveness: The colorimetric nature of the assay is straightforward and does not require specialized or expensive equipment beyond a standard spectrophotometer or plate reader.[5]

-

High-Throughput Compatibility: The assay is easily adaptable to multi-well plate formats, making it ideal for screening large numbers of samples.[5]

-

Good Stability: The p-nitrophenyl glycoside substrates are generally stable compounds.[1]

Limitations:

-

Artificial Substrate: As a synthetic analog, the kinetic parameters obtained with PNPM may not perfectly reflect the enzyme's activity on its natural substrate.

-

Interference: The assay can be susceptible to interference from colored compounds in the test samples that absorb light at the same wavelength as 4-nitrophenol.[5] Changes in pH and high protein concentrations can also affect the color development.[2]

-

Indirect Measurement for Coupled Assays: In coupled assays, the accuracy of the primary enzyme measurement is dependent on the efficiency and non-rate-limiting nature of the auxiliary enzyme(s).

Conclusion and Future Directions

4-Nitrophenyl-β-D-maltopyranoside stands as a testament to the power of clever chemical design in advancing biological research. Its role as a chromogenic substrate has facilitated countless studies on enzyme kinetics, driven the discovery of novel enzyme inhibitors, and contributed to the development of valuable diagnostic tools. While it is important for researchers to be mindful of its limitations and to validate their findings with complementary assays using natural substrates where appropriate, the simplicity, robustness, and versatility of PNPM ensure its continued prominence in the toolkit of biochemists, pharmacologists, and clinical scientists.

Future research may focus on the development of novel chromogenic or fluorogenic substrates with improved sensitivity, specificity, and resistance to interference, further expanding the horizons of enzyme research and its applications in medicine and biotechnology.

References

- 1. 56846-39-0, 4-Nitrophenyl β-D-maltopyranoside, CAS: 56846-39-0 [chemsynlab.com]

- 2. 4-ニトロフェニル β-D-マルトシド β-maltosidase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Nitrophenyl-beta-D-maltopyranoside [gbiosciences.com]

- 4. goldbio.com [goldbio.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nipro.co.jp [nipro.co.jp]

- 8. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjlss.edu.pk [pjlss.edu.pk]

- 11. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

4-Nitrophenyl-beta-D-maltopyranoside alpha-amylase assay protocol

An Application Note and Protocol for the Chromogenic Determination of α-Amylase Activity

Introduction: The Critical Role of α-Amylase Quantification

Alpha-amylase (E.C. 3.2.1.1) is an endo-acting hydrolase that catalyzes the cleavage of internal α-1,4-glucosidic linkages in starch, amylose, and related polysaccharides. Its activity is a critical quality parameter in numerous fields, from the food and brewing industries, where it affects dough properties and fermentation processes, to clinical diagnostics and drug development.[1][2] In cereal science, for example, insufficient α-amylase can lead to poor bread volume, while excessive activity, often resulting from pre-harvest sprouting, can cause a sticky crumb and processing difficulties.[1] Therefore, a rapid, specific, and reliable method for quantifying α-amylase is essential. This guide details a robust chromogenic assay using blocked 4-nitrophenyl-β-D-maltopyranoside derivatives, a method prized for its sensitivity and specificity.[3][4]

Assay Principle: A Coupled Enzymatic Reaction

The measurement of α-amylase using a 4-nitrophenyl (pNP) based substrate is a coupled, two-stage enzymatic process designed for high specificity.[1][2]

-

Specificity-Conferring Step: The primary substrate is a maltooligosaccharide (typically maltoheptaoside, G7) that is chemically blocked at its non-reducing end and linked to a p-nitrophenyl group at its reducing end (e.g., BPNPG7 or EtPNPG7).[1][4] This "blocking" is the key to the assay's specificity; it renders the substrate resistant to hydrolysis by exo-acting enzymes like amyloglucosidase or α-glucosidase.[2] The target enzyme, α-amylase, is an endo-hydrolase and is therefore able to cleave the substrate internally.

-

Signal Generation Step: The assay reagent contains a vast excess of a thermostable α-glucosidase. Once α-amylase cleaves the blocked substrate, it generates smaller, unblocked p-nitrophenyl-oligosaccharide fragments. These fragments are immediately and quantitatively hydrolyzed by the excess α-glucosidase, releasing the chromophore, 4-nitrophenol (pNP).[1][2]

The reaction is terminated by adding an alkaline solution (e.g., Trizma base or Sodium Carbonate), which serves two purposes: it denatures the enzymes, stopping the reaction, and it shifts the pH to >10, causing the deprotonation of the pNP to the p-nitrophenolate ion, which has a distinct yellow color with a strong absorbance maximum around 400-410 nm.[1][5] The intensity of this color is directly proportional to the amount of pNP released, and thus to the α-amylase activity in the sample.

Caption: Enzymatic cascade for α-amylase detection.

Materials and Reagents

Proper preparation of all solutions is critical for assay accuracy. Use analytical grade reagents and purified (e.g., deionized) water.

| Reagent / Material | Preparation / Supplier Notes |

| Assay Buffer | Typically 50 mM MOPS or HEPES buffer, pH ~7.0, containing ~50 mM NaCl and 5 mM CaCl₂. The optimal pH can vary by enzyme source (e.g., fungal vs. bacterial).[4] Calcium is a required cofactor for α-amylase stability and activity. |

| Substrate Reagent | Blocked p-Nitrophenyl Maltoheptaoside (BPNPG7) with excess α-glucosidase. Often supplied as a lyophilized powder in commercial kits (e.g., Megazyme K-CERA).[2] Reconstitute in buffer as directed by the manufacturer. Store frozen in aliquots. |

| Stop Solution | 1% (w/v) Trizma® base or 200 mM Sodium Carbonate (Na₂CO₃). The goal is a final reaction pH > 10.[6][7] |

| 4-Nitrophenol (pNP) Standard | 10 mM stock solution in assay buffer (139.1 mg in 100 mL). This stock is used to prepare a standard curve for absolute quantification. Store protected from light.[7] |

| Equipment | Spectrophotometer (plate reader or cuvette-based) capable of reading at 400-410 nm.[8] Thermostated water bath or incubator (e.g., 37°C or 40°C).[4][8] Calibrated pipettes, tubes, etc. |

Experimental Protocols

Part A: Preparation of a 4-Nitrophenol (pNP) Standard Curve

A standard curve is essential for converting absorbance values into the absolute amount (µmol) of product formed. This is a cornerstone of a self-validating protocol.

Rationale: The relationship between absorbance and concentration is defined by the Beer-Lambert law. Creating a standard curve with a known compound (pNP) allows for the accurate determination of pNP concentration in the unknown enzyme samples, mitigating variability from the spectrophotometer or minor buffer effects.[9]

-

Prepare a 1 mM pNP Working Stock: Dilute the 10 mM pNP stock solution 1:10 with assay buffer.

-

Create Dilutions: Prepare a set of standards in clean tubes as described in the table below. The final volume for this step is 0.5 mL.

| Tube ID | Volume of 1 mM pNP (µL) | Volume of Assay Buffer (µL) | Final pNP Concentration (µM) |

| S0 | 0 | 500 | 0 (Blank) |

| S1 | 25 | 475 | 50 |

| S2 | 50 | 450 | 100 |

| S3 | 100 | 400 | 200 |

| S4 | 150 | 350 | 300 |

| S5 | 200 | 300 | 400 |

-

Develop Color: To each standard tube (S0-S5), add 0.5 mL of Stop Solution. Mix thoroughly. This brings the total volume to 1.0 mL and ensures the standards are treated with the same matrix as the enzyme assay samples.

-

Measure Absorbance: Read the absorbance of each standard at 405 nm (or a similar wavelength between 400-410 nm), using the S0 tube as the blank.

-

Plot Data: Plot Absorbance (y-axis) vs. pNP Concentration (µM) (x-axis). The result should be a linear line that passes through the origin. Calculate the linear regression equation (y = mx + c), where 'm' is the slope. This slope is critical for calculating enzyme activity.

Part B: Sample Preparation and Enzyme Extraction

The method of sample preparation depends on the source material. For cereal flours, a simple buffer extraction is common.

-

Weigh Sample: Accurately weigh ~1.0 g of flour into a centrifuge tube.

-

Add Extraction Buffer: Add 10 mL of the assay buffer.

-

Extract: Vortex vigorously for 1 minute and let stand for 15-20 minutes at room temperature with occasional mixing.[2]

-

Clarify: Centrifuge the suspension (e.g., 2,000 x g for 10 min) to pellet the solids.[10]

-

Dilute Extract: The supernatant is the enzyme extract. This may need to be diluted further in assay buffer to ensure the final activity falls within the linear range of the assay. The required dilution factor must be determined empirically.

Part C: Alpha-Amylase Activity Assay (End-Point)

This protocol describes a fixed-time (end-point) assay. Ensure all reagents and samples are pre-warmed to the assay temperature (e.g., 40°C).

Caption: Step-by-step workflow for the end-point assay.

-

Set Up Reaction Tubes: For each sample and control, label a set of microcentrifuge tubes.

-

Sample (Test): To be performed in duplicate or triplicate.

-

Sample Blank (SB): Controls for any intrinsic color in the enzyme extract.

-

Reagent Blank (RB): Controls for spontaneous hydrolysis of the substrate.

-

-

Pre-incubation: Pre-warm all tubes, substrate solution, and enzyme extracts at the assay temperature (e.g., 40°C) for 5 minutes.[1]

-

Initiate Reaction:

-

Pipette 0.2 mL of the Substrate Reagent into the Sample (Test) and Reagent Blank (RB) tubes.

-

Pipette 0.2 mL of Assay Buffer into the Sample Blank (SB) tubes.

-

To start the reaction, add 0.2 mL of the diluted enzyme extract to the Sample (Test) and Sample Blank (SB) tubes.

-

Add 0.2 mL of Assay Buffer to the Reagent Blank (RB) tube.

-

Mix and start the timer immediately.

-

-

Incubation: Incubate all tubes for exactly 10 minutes at 40°C.[1]

-

Terminate Reaction: After exactly 10 minutes, add 1.0 mL of Stop Solution to all tubes. Mix vigorously. The yellow color should develop instantly.

-

Read Absorbance: Measure the absorbance of all tubes at 405 nm against a water blank.

Data Analysis and Calculations

-

Correct for Blanks: Calculate the net absorbance for each sample.

-

ΔAbs = Abs_Sample - Abs_SB - Abs_RB

-

-

Calculate pNP Concentration: Use the slope (m) from your pNP standard curve to determine the concentration of pNP produced in the reaction.

-

[pNP] (µM) = ΔAbs / m

-

-

Calculate Enzyme Activity: One unit (U) of α-amylase activity is defined as the amount of enzyme that releases 1 micromole (µmol) of 4-nitrophenol per minute under the specified assay conditions.

-

Activity (U/mL of extract) = ([pNP] * V_total) / (t * V_enzyme) * DF

Where:

-

[pNP] is the concentration in µM (which is equal to nmol/mL).

-

V_total is the total volume after stopping the reaction (e.g., 0.2 + 0.2 + 1.0 = 1.4 mL).

-

t is the reaction time in minutes (e.g., 10 min).

-

V_enzyme is the volume of the enzyme extract used in the assay (e.g., 0.2 mL).

-

DF is the dilution factor of the enzyme extract.

-

The result is divided by 1000 to convert nmol to µmol.

Simplified Formula: Activity (U/mL) = (ΔAbs / m) * (1.4 / (10 * 0.2)) * DF / 1000

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or very low activity | Enzyme dilution is too high; Inactive enzyme; Missing CaCl₂ in buffer; Incorrect pH. | Test a more concentrated enzyme sample. Ensure proper enzyme storage. Verify buffer composition and pH. |

| Absorbance is too high (>2.0) | Enzyme concentration is too high; Incubation time is too long. | Dilute the enzyme extract further. Reduce the incubation time (e.g., to 5 minutes) and ensure it is accurately timed. |

| High Reagent Blank (RB) | Substrate instability; Contamination of reagents. | Store substrate aliquots frozen and protected from light. Use fresh, high-purity water and reagents. Check for microbial growth in buffers. |

| Poor linearity in standard curve | Pipetting errors; Incorrect blanking; pNP concentration is too high. | Use calibrated pipettes. Ensure the spectrophotometer is zeroed correctly with the S0 blank. If the curve plateaus, the concentrations are too high for the linear range of the spectrophotometer.[11] |

| Inconsistent replicates | Inaccurate pipetting; Poor mixing; Temperature fluctuations. | Ensure all pipettes are calibrated. Vortex or invert to mix thoroughly after each addition. Ensure the water bath or incubator maintains a stable temperature. |

Conclusion

The blocked 4-nitrophenyl-β-D-maltopyranoside assay offers a sensitive, specific, and highly adaptable method for the quantification of α-amylase activity. By incorporating proper controls, including sample and reagent blanks, and by using a 4-nitrophenol standard curve for absolute quantification, this protocol provides a robust and self-validating system suitable for quality control and research applications. The detailed explanation of the principles and step-by-step methodology herein equips researchers with the necessary tools to achieve accurate and reproducible results.

References

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 3. Evaluation of alpha-amylase assays with 4-nitrophenyl-alpha-oligosaccharides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. columbia.edu [columbia.edu]

- 6. fbs.leeds.ac.uk [fbs.leeds.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 9. uvm.edu [uvm.edu]

- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Nitrophenyl-β-D-maltopyranoside for β-maltosidase Detection

<

Introduction

In the landscape of carbohydrate research and diagnostics, the precise and sensitive detection of glycoside hydrolase activity is paramount. β-maltosidase (EC 3.2.1.22), an enzyme that catalyzes the hydrolysis of β-linked maltose units, plays a significant role in various biological processes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Nitrophenyl-β-D-maltopyranoside (PNPM) as a chromogenic substrate for the reliable detection and quantification of β-maltosidase activity.

4-Nitrophenyl-β-D-maltopyranoside is a synthetic substrate specifically designed for the colorimetric assay of β-maltosidase.[1][2][3] The principle of this assay is elegantly straightforward: in the presence of β-maltosidase, the colorless PNPM is hydrolyzed, releasing maltose and 4-nitrophenol (also known as p-nitrophenol or PNP).[2][3] The released 4-nitrophenol, under alkaline conditions, exhibits a distinct yellow color with a strong absorbance maximum around 400-420 nm.[4][5][6] The intensity of this color is directly proportional to the amount of 4-nitrophenol produced, which in turn correlates with the β-maltosidase activity in the sample.

This guide offers an in-depth exploration of the underlying principles, detailed experimental protocols, and critical considerations for achieving robust and reproducible results. By explaining the causality behind experimental choices, we aim to empower users to not only follow the protocols but also to adapt and troubleshoot them effectively for their specific research needs.

Principle of the Assay

The enzymatic reaction at the heart of this detection method is the hydrolysis of the β-glycosidic bond in 4-Nitrophenyl-β-D-maltopyranoside by β-maltosidase. This reaction yields two products: β-D-maltose and 4-nitrophenol. While the substrate and maltose are colorless, the liberated 4-nitrophenol provides a convenient spectrophotometric handle for quantifying enzyme activity.

The reaction can be summarized as follows:

4-Nitrophenyl-β-D-maltopyranoside + H₂O --(β-maltosidase)--> β-D-Maltose + 4-Nitrophenol

The subsequent step involves stopping the enzymatic reaction and maximizing the color development of the 4-nitrophenol product. This is typically achieved by adding a strong alkaline solution, such as sodium carbonate or sodium hydroxide.[7][8] The alkaline environment deprotonates the hydroxyl group of 4-nitrophenol, forming the 4-nitrophenolate ion, which is intensely yellow and can be quantified by measuring its absorbance.

dot

Caption: Enzymatic hydrolysis of PNPM and subsequent colorimetric detection.

Materials and Reagents

Ensuring the quality and proper preparation of all materials and reagents is fundamental to the success of the assay.

| Reagent | Supplier | Catalog No. | Storage | Notes |

| 4-Nitrophenyl-β-D-maltopyranoside | G-Biosciences, GoldBio, Sigma-Aldrich | e.g., RC-463, N5885 | -20°C, protect from light[2][3] | High purity (≥95%) is recommended.[1] |

| β-maltosidase | (User-specific) | - | As recommended | Enzyme purity will affect results. |

| Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8) | (User-prepared) | - | 4°C | The optimal pH may vary depending on the enzyme source. |

| Sodium Carbonate (Na₂CO₃) | (Standard lab grade) | - | Room Temperature | Used as the stop solution. |

| 4-Nitrophenol (PNP) | (Standard lab grade) | - | Room Temperature | For standard curve preparation. |

| 96-well Microplates | (Standard lab grade) | - | Room Temperature | Clear, flat-bottom plates are required. |

| Microplate Spectrophotometer | - | - | - | Capable of reading absorbance at 400-420 nm. |

Experimental Protocols

The following protocols provide a framework for conducting the β-maltosidase assay. It is crucial to include appropriate controls in every experiment to ensure the validity of the results.

Protocol 1: Reagent Preparation

1. Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.8):

-

Prepare a stock solution of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic.

-

Mix the two solutions while monitoring the pH with a calibrated pH meter until the desired pH of 6.8 is reached.

-

Store at 4°C. The optimal pH should be determined empirically for the specific β-maltosidase being studied.[5]

2. Substrate Stock Solution (e.g., 10 mM PNPM):

-

The molecular weight of 4-Nitrophenyl-β-D-maltopyranoside is approximately 463.40 g/mol .[2][9]

-

To prepare a 10 mM stock solution, dissolve 4.63 mg of PNPM in 1 mL of assay buffer.

-

Gentle warming or vortexing may be required to fully dissolve the substrate.

-

Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[3]

3. Stop Solution (1 M Sodium Carbonate):

-

Dissolve 10.6 g of anhydrous sodium carbonate in deionized water to a final volume of 100 mL.

-

Store at room temperature.

4. 4-Nitrophenol (PNP) Standard Stock Solution (1 mM):

-

The molecular weight of 4-nitrophenol is 139.11 g/mol .

-

Dissolve 13.91 mg of PNP in 100 mL of assay buffer.

-

This stock solution can be stored at 4°C, protected from light.

Protocol 2: 4-Nitrophenol Standard Curve

A standard curve is essential for converting absorbance readings into the molar amount of product formed.

-

Prepare PNP dilutions: From the 1 mM PNP stock solution, prepare a series of dilutions in the assay buffer. A typical range would be 0, 10, 20, 40, 60, 80, and 100 µM.

-

Plate the standards: To a 96-well plate, add 50 µL of each PNP dilution in triplicate.

-

Add stop solution: Add 50 µL of 1 M Sodium Carbonate to each well.

-

Read absorbance: Measure the absorbance at 405 nm using a microplate reader.

-

Plot the data: Plot the mean absorbance values against the corresponding PNP concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, and 'x' is the concentration.

Protocol 3: β-maltosidase Activity Assay

This protocol is designed for a 96-well plate format, allowing for high-throughput analysis.

-

Prepare the reaction mixture: In each well, set up the reaction as follows:

-

Test Sample: 25 µL of appropriately diluted enzyme sample + 25 µL of assay buffer.

-

Enzyme Blank: 25 µL of enzyme sample + 25 µL of assay buffer. This will be stopped at time zero.

-

Substrate Blank: 50 µL of assay buffer (no enzyme).[7] This control is critical to account for any spontaneous hydrolysis of the substrate.

-

Positive Control: 25 µL of a known active β-maltosidase + 25 µL of assay buffer.

-

-

Pre-incubate: Pre-warm the plate and the substrate solution to the desired assay temperature (e.g., 37°C) for 5 minutes.[5]

-

Initiate the reaction: Add 50 µL of the pre-warmed PNPM substrate solution (at the desired final concentration, typically 2-5 mM) to all wells except the enzyme blank.[10] Mix gently by pipetting.

-

Incubate: Incubate the plate at the assay temperature for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction: Terminate the reaction by adding 50 µL of 1 M Sodium Carbonate to all wells. For the enzyme blank, add the stop solution before adding the substrate.

-

Read absorbance: Measure the absorbance at 405 nm.

dot

Caption: General workflow for the β-maltosidase assay.

Data Analysis and Interpretation

-

Correct for background absorbance: Subtract the absorbance of the substrate blank from all other readings.

-

Calculate the amount of PNP produced: Use the equation from the PNP standard curve to determine the concentration of 4-nitrophenol in each well.

-

PNP Concentration (µM) = (Corrected Absorbance - y-intercept) / slope

-

-

Calculate enzyme activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified assay conditions.

-

Activity (U/mL) = [PNP produced (µmol/L) * Total assay volume (L)] / [Incubation time (min) * Enzyme volume (mL)]

-

Key Considerations and Troubleshooting

To ensure the integrity of your results, consider the following points:

-

Linear Range: It is crucial to ensure that the assay is performed within the linear range of both the enzyme concentration and the reaction time. A time-course experiment is recommended to determine the optimal incubation period.

-

Substrate Concentration: The concentration of PNPM should ideally be at or near saturating levels to ensure zero-order kinetics with respect to the substrate. However, very high concentrations may lead to substrate inhibition. A substrate concentration curve can be used to determine the Michaelis-Menten constant (Km) and optimal substrate concentration.[11][12]

-

pH and Temperature: The optimal pH and temperature for β-maltosidase activity can vary significantly depending on the source of the enzyme.[11] These parameters should be optimized for your specific enzyme.

-

Interfering Substances: Components in crude enzyme preparations or test compounds may interfere with the assay.[7] Potential issues include substances that absorb at 405 nm or that inhibit the enzyme. Running appropriate blanks, including a "sample blank" without the substrate, can help identify such interferences.[13]

-

Spontaneous Substrate Hydrolysis: PNPM can undergo slow, spontaneous hydrolysis, especially at non-optimal pH or elevated temperatures.[7] The inclusion of a substrate blank is essential to correct for this background signal.

Conclusion

The use of 4-Nitrophenyl-β-D-maltopyranoside offers a sensitive, continuous, and high-throughput method for the detection and characterization of β-maltosidase activity. By understanding the underlying principles and adhering to carefully controlled protocols, researchers can generate reliable and reproducible data. The methodologies detailed in this application note provide a robust foundation for applications ranging from basic enzyme characterization to inhibitor screening in drug development pipelines.

References

- 1. 4-Nitrophenyl-beta-D-maltopyranoside | CymitQuimica [cymitquimica.com]

- 2. This compound [gbiosciences.com]

- 3. goldbio.com [goldbio.com]

- 4. 56846-39-0, 4-Nitrophenyl β-D-maltopyranoside, CAS: 56846-39-0 [chemsynlab.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Enzyme Kinetics of Beta-Galactosidase - 1712 Words | Bartleby [bartleby.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-ニトロフェニル β-D-マルトシド β-maltosidase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 10. nrel.colostate.edu [nrel.colostate.edu]

- 11. pjlss.edu.pk [pjlss.edu.pk]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

Preparation of 4-Nitrophenyl-β-D-maltopyranoside Stock Solutions: An Application Note and Protocol

Introduction: The Critical Role of a Reliable Substrate Stock Solution

4-Nitrophenyl-β-D-maltopyranoside (pNPG7) is a chromogenic substrate indispensable for the kinetic analysis of various glycosidases, including α-glucosidases. The enzymatic cleavage of pNPG7 liberates 4-nitrophenol, a yellow chromophore with a maximum absorbance at approximately 405 nm. The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity, providing a robust and convenient method for enzyme characterization and inhibitor screening.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of 4-Nitrophenyl-β-D-maltopyranoside is paramount for the successful preparation of a stable and effective stock solution.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [1] |

| Molecular Weight | 463.39 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility in Water | 19.60-20.40 mg/mL | |

| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |